(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic or basic conditions.
Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the 3-chloro-4-fluoroaniline is reacted with the quinazoline core in the presence of a suitable base.
Formation of the Enamide Moiety: The final step involves the formation of the enamide moiety by reacting the intermediate with 4-(dimethylamino)but-2-enoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The enamide moiety can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as a kinase inhibitor.
Erlotinib: Similar in structure and function, used in cancer therapy.
Lapatinib: A dual kinase inhibitor with a quinazoline core.
Uniqueness
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide is unique due to its specific substitution pattern and the presence of the enamide moiety, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C20H19ClFN5O2 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C20H19ClFN5O2/c1-27(2)7-3-4-19(29)26-17-9-13-16(10-18(17)28)23-11-24-20(13)25-12-5-6-15(22)14(21)8-12/h3-6,8-11,28H,7H2,1-2H3,(H,26,29)(H,23,24,25)/b4-3+ |
InChI Key |
VOPXRQCNCZEDLI-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O |
Origin of Product |
United States |
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